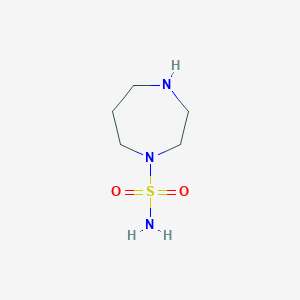

1,4-Diazepane-1-sulfonamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-diazepane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O2S/c6-11(9,10)8-4-1-2-7-3-5-8/h7H,1-5H2,(H2,6,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWXXNVDTAJQFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016797-88-8 | |

| Record name | 1,4-diazepane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Novel 1,4-Diazepane-1-sulfonamide Derivatives

Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a sulfonamide moiety, these derivatives exhibit a wide range of therapeutic potential, including antipsychotic, anxiolytic, and anticancer activities.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the synthesis of novel 1,4-diazepane-1-sulfonamide derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations for achieving regioselective sulfonylation, provide a detailed experimental protocol, and discuss the mechanistic underpinnings of the key reaction steps. This guide emphasizes a self-validating approach to the described protocols, ensuring scientific integrity and reproducibility.

Introduction: The Therapeutic Promise of 1,4-Diazepane-1-sulfonamides

The convergence of the 1,4-diazepane ring system with the sulfonamide functional group has yielded compounds with significant pharmacological interest. The conformational flexibility of the seven-membered diazepine ring allows for optimal interaction with various biological targets, while the sulfonamide group can act as a key hydrogen bond donor and acceptor, contributing to target binding affinity and influencing pharmacokinetic properties.[1][2] The development of novel derivatives in this class is a promising avenue for the discovery of new therapeutics for a range of diseases.

Core Synthetic Strategy: The Imperative of Regioselectivity

The primary challenge in the synthesis of 1,4-diazepane-1-sulfonamides lies in achieving selective functionalization at the N-1 position, avoiding the formation of the di-sulfonylated byproduct. Direct sulfonylation of 1,4-diazepane with a sulfonyl chloride typically leads to a mixture of mono- and di-substituted products, which can be difficult to separate. Therefore, a robust and regioselective synthetic strategy is paramount.

The most effective approach involves the use of a protecting group to temporarily block one of the amine functionalities of the 1,4-diazepane ring. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its ease of introduction, stability under a range of reaction conditions, and facile removal under acidic conditions.[5][6]

The overall synthetic workflow can be visualized as a three-step process:

Caption: Overall synthetic workflow for 1,4-diazepane-1-sulfonamides.

Detailed Experimental Protocol: A Representative Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of a representative 1-(arylsulfonyl)-1,4-diazepane derivative.

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of tert-Butyl 1,4-diazepane-1-carboxylate (1-Boc-1,4-diazepane)

-

To a solution of 1,4-diazepane (1.0 eq) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.05 eq) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure 1-Boc-1,4-diazepane.[6]

Step 2: Synthesis of tert-Butyl 4-(arylsulfonyl)-1,4-diazepane-1-carboxylate

-

To a solution of 1-Boc-1,4-diazepane (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C, add the desired arylsulfonyl chloride (1.1 eq) portionwise.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of 1-(Arylsulfonyl)-1,4-diazepane (Final Product)

-

Dissolve the tert-butyl 4-(arylsulfonyl)-1,4-diazepane-1-carboxylate from the previous step in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final 1-(arylsulfonyl)-1,4-diazepane derivative.

Mechanistic Insights: The Sulfonylation Reaction

The core reaction in this synthesis is the formation of the sulfonamide bond, which proceeds via a nucleophilic substitution mechanism at the sulfur atom of the sulfonyl chloride.[7][8] The lone pair of electrons on the secondary amine nitrogen of 1-Boc-1,4-diazepane acts as the nucleophile, attacking the electrophilic sulfur atom. The presence of a base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: Mechanism of sulfonamide formation.

Data Presentation: Representative this compound Derivatives

The following table summarizes key data for a selection of synthesized this compound derivatives, illustrating the versatility of this synthetic approach.

| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Arylsulfonyl Group | Reference |

| 1-(Phenylsulfonyl)-1,4-diazepane | C₁₁H₁₆N₂O₂S | 240.32 | Phenyl | |

| 1-((4-Methylphenyl)sulfonyl)-1,4-diazepane | C₁₂H₁₈N₂O₂S | 254.35 | 4-Tolyl | |

| 1-((4-Chlorophenyl)sulfonyl)-1,4-diazepane | C₁₁H₁₅ClN₂O₂S | 274.77 | 4-Chlorophenyl | |

| 1-((4-Nitrophenyl)sulfonyl)-1,4-diazepane | C₁₁H₁₅N₃O₄S | 285.32 | 4-Nitrophenyl | |

| 1-(Naphthalen-2-ylsulfonyl)-1,4-diazepane | C₁₅H₁₈N₂O₂S | 290.38 | 2-Naphthyl |

Characterization and Validation

The identity and purity of the synthesized compounds must be confirmed through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum of a 1-(arylsulfonyl)-1,4-diazepane will show characteristic signals for the aromatic protons of the sulfonyl group and the aliphatic protons of the diazepane ring. The chemical shifts of the diazepane protons will be influenced by the presence of the electron-withdrawing sulfonyl group.[9][10]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the synthesized compounds. The fragmentation pattern observed in MS/MS experiments can provide further structural information, with characteristic losses of SO₂ often being observed for sulfonamides.[11][12][13][14][15]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds.

Troubleshooting and Causality in Experimental Choices

| Potential Issue | Probable Cause | Recommended Solution |

| Formation of di-sulfonylated product | Incomplete protection of the diazepane or premature deprotection. | Ensure complete conversion to the mono-Boc protected intermediate. Use mild conditions for the sulfonylation step. |

| Low yield in the sulfonylation step | Insufficiently reactive sulfonyl chloride or steric hindrance. | Use a more reactive sulfonyl chloride (e.g., with electron-withdrawing groups). Increase the reaction temperature or use a stronger, non-nucleophilic base. |

| Incomplete deprotection | Insufficient acid strength or reaction time. | Increase the concentration of TFA or the reaction time. Monitor the reaction closely by TLC. |

| Difficulty in purification | Similar polarity of the product and starting materials or byproducts. | Optimize the chromatographic conditions (solvent system, gradient). Consider crystallization as an alternative purification method. |

Conclusion

This technical guide has outlined a robust and reliable strategy for the synthesis of novel this compound derivatives. The use of a protecting group strategy is key to achieving the desired regioselectivity. The detailed protocol and mechanistic insights provided herein are intended to empower researchers in the field of drug discovery to explore this promising class of compounds further. The versatility of this synthetic route allows for the generation of a diverse library of derivatives for biological screening, paving the way for the identification of new therapeutic agents.

References

- 1. benthamscience.com [benthamscience.com]

- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1,4]diazepines, and Their Cytotoxic Activity [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Boc-hexahydro-1,4-diazepine | 112275-50-0 [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. researchgate.net [researchgate.net]

The 1,4-Diazepane-1-sulfonamide Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-diazepane-1-sulfonamide scaffold has emerged as a significant "privileged structure" in medicinal chemistry, demonstrating remarkable versatility in binding to a wide array of biological targets. This seven-membered heterocyclic system, featuring a sulfonamide group appended to one of its nitrogen atoms, offers a unique combination of structural rigidity and conformational flexibility. This guide provides a comprehensive overview of the this compound core, delving into its synthetic methodologies, structure-activity relationships (SAR), and diverse applications in drug discovery. Detailed experimental protocols and visual diagrams are included to furnish researchers with the practical and theoretical knowledge required to leverage this promising scaffold in the development of novel therapeutics.

Introduction: The Rise of a Privileged Scaffold

In the landscape of drug discovery, "privileged scaffolds" are molecular frameworks that can provide ligands for diverse biological targets. The 1,4-diazepane ring system is a well-established example of such a scaffold, forming the core of numerous biologically active compounds.[1][2] The incorporation of a sulfonamide group directly onto the diazepane nitrogen introduces a key hydrogen bond donor and acceptor, enhancing the scaffold's ability to interact with biological macromolecules with high affinity and specificity.[3]

The sulfonamide group itself is a cornerstone of medicinal chemistry, present in a wide range of drugs with antibacterial, anti-inflammatory, and anticancer properties.[3] When combined with the 1,4-diazepane core, the resulting this compound scaffold offers a three-dimensional arrangement of functionalities that can be readily modified to target various enzymes and receptors. This guide will explore the synthesis and therapeutic potential of this versatile chemical entity.

Synthetic Strategies for the this compound Core

The construction of the this compound scaffold can be approached in a convergent or linear fashion. A common and efficient strategy involves the initial synthesis of a protected 1,4-diazepane, followed by N-sulfonylation.

Synthesis of the 1,4-Diazepane Ring

The 1,4-diazepane ring can be synthesized through various methods, including reductive amination and ring-closing metathesis. A prevalent laboratory-scale synthesis involves the cyclization of a suitable diamine precursor. For selective functionalization, one of the nitrogen atoms is typically protected, for instance, with a tert-butoxycarbonyl (Boc) group.

N-Sulfonylation of the 1,4-Diazepane Core

The key step in forming the this compound scaffold is the reaction of the free secondary amine of the diazepane ring with a sulfonyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The choice of sulfonyl chloride allows for the introduction of a wide variety of aryl or alkyl substituents, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties.

A general workflow for the synthesis of the this compound core is depicted below:

Caption: General workflow for the synthesis of the this compound scaffold.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The this compound scaffold has been successfully employed in the development of potent and selective ligands for a variety of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.

Serotonin Receptor (5-HT) Antagonists

Derivatives of the this compound scaffold have shown significant promise as antagonists of the 5-HT6 receptor, a target implicated in cognitive disorders.[4] In a notable study, a series of 3-(1,4-diazepanyl)-methyl-phenyl-sulfonamides were synthesized and evaluated for their 5-HT6 receptor binding affinity.[4]

The general structure-activity relationship (SAR) for these compounds revealed several key features:

-

The Sulfonamide Moiety: The nature of the substituent on the sulfonyl group significantly impacts activity. Aromatic and heteroaromatic substituents are generally favored.

-

The Diazepane Ring: The 1,4-diazepane ring acts as a crucial scaffold, positioning the other functionalities for optimal receptor interaction.

-

The Phenyl Linker: The substitution pattern on the phenyl ring connecting the diazepane and sulfonamide moieties influences both potency and selectivity.

| Compound ID | R Group on Sulfonamide | 5-HT6R Binding Affinity (Ki, nM) | Reference |

| 10a | Phenyl | 15.2 | [4] |

| 10b | 4-Methylphenyl | 12.8 | [4] |

| 10c | 4-Methoxyphenyl | 18.5 | [4] |

| 10d | 4-Chlorophenyl | 10.1 | [4] |

| 10e | 2-Naphthyl | 8.7 | [4] |

This table presents a selection of data for illustrative purposes. For a comprehensive dataset, please refer to the cited literature.

The interaction of these antagonists with the 5-HT6 receptor is believed to involve key hydrogen bonding interactions with specific amino acid residues within the receptor's binding pocket, as well as hydrophobic interactions.

Caption: Simplified signaling pathway of the 5-HT6 receptor and its blockade by a this compound antagonist.

Kinase Inhibitors

The 1,4-diazepane scaffold has also been incorporated into the design of kinase inhibitors. For instance, a potent dual ALK/EGFR kinase inhibitor, CHMFL-ALK/EGFR-050, features a 4-methyl-1,4-diazepan-1-yl moiety.[5] While the sulfonamide in this particular molecule is not directly attached to the diazepane ring, it highlights the utility of the diazepane as a key structural element in targeting the ATP-binding site of kinases. The diazepane ring can provide a vector for substituents to probe different pockets within the kinase active site, leading to enhanced potency and selectivity.

Experimental Protocols

This section provides a representative, step-by-step methodology for the synthesis of a 1-(phenylsulfonyl)-1,4-diazepane, a core intermediate for further elaboration.

Synthesis of tert-butyl 1,4-diazepane-1-carboxylate

-

Reaction Setup: To a solution of 1,4-diazepane (1.0 g, 10 mmol) in dichloromethane (DCM, 50 mL) at 0 °C, add triethylamine (1.5 mL, 11 mmol).

-

Addition of Boc-anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc2O) (2.18 g, 10 mmol) in DCM (10 mL) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford tert-butyl 1,4-diazepane-1-carboxylate as a colorless oil.

Deprotection of tert-butyl 1,4-diazepane-1-carboxylate

-

Reaction Setup: Dissolve tert-butyl 1,4-diazepane-1-carboxylate (1.0 g, 5 mmol) in DCM (20 mL) and cool to 0 °C.

-

Addition of TFA: Slowly add trifluoroacetic acid (TFA, 5 mL) to the solution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2 hours. Monitor the deprotection by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate the residue with DCM (3 x 10 mL) to remove excess TFA. The resulting 1,4-diazepane TFA salt is used in the next step without further purification.

Synthesis of 1-(phenylsulfonyl)-1,4-diazepane

-

Reaction Setup: To a solution of the 1,4-diazepane TFA salt (from the previous step) in DCM (20 mL), add triethylamine (2.1 mL, 15 mmol) at 0 °C.

-

Addition of Sulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (0.88 g, 5 mmol) in DCM (5 mL) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Wash the reaction mixture with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-(phenylsulfonyl)-1,4-diazepane as a white solid.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and privileged core in medicinal chemistry. Its synthetic accessibility and the ease with which its substitution patterns can be modified make it an attractive starting point for the development of novel therapeutic agents. The examples of potent 5-HT6 receptor antagonists and its inclusion in kinase inhibitor designs underscore the broad applicability of this scaffold.

Future research in this area will likely focus on expanding the diversity of substituents on both the diazepane ring and the sulfonamide group to explore new chemical space and target a wider range of biological macromolecules. The development of more efficient and stereoselective synthetic routes will further enhance the utility of this scaffold. As our understanding of the structural requirements for targeting specific proteins continues to grow, the this compound core is poised to remain a valuable tool in the armamentarium of medicinal chemists for years to come.

References

- 1. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines [mdpi.com]

- 2. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current scenario of 1,4-diazepines as potent biomolecules--a mini review. | Semantic Scholar [semanticscholar.org]

- 4. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]

- 5. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of 1,4-Diazepane-Based Compounds

Abstract

The 1,4-diazepane scaffold is a privileged heterocyclic motif of significant interest in medicinal and pharmaceutical research due to its presence in a wide array of biologically active compounds.[1][2][3][4] These seven-membered nitrogen-containing rings are key components in drugs with therapeutic applications including anxiolytics, anticonvulsants, antipsychotics, and anticancer agents.[1][2][3][4][5] This technical guide provides a comprehensive overview of the principal synthetic strategies for the construction of the 1,4-diazepane core, offering field-proven insights for researchers, scientists, and drug development professionals. Key methodologies, including reductive amination, ring-closing metathesis, and palladium-catalyzed C-N bond formation, are discussed in detail, with an emphasis on mechanistic understanding and practical application. Furthermore, this guide addresses the critical aspects of analytical characterization necessary for the robust validation of these synthesized compounds.

Introduction: The Significance of the 1,4-Diazepane Core

The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the design of novel therapeutics.[1][2][3] Its conformational flexibility allows it to interact with a variety of biological targets, making it a versatile scaffold in drug discovery.[6][7] Notably, derivatives of the related 1,4-benzodiazepine structure, such as diazepam (Valium®), have had a profound impact on the treatment of anxiety and seizure disorders.[8][9][10] The continued exploration of 1,4-diazepane-based compounds seeks to leverage this therapeutic potential while optimizing pharmacological profiles and exploring new therapeutic areas, such as inhibitors of amyloid-beta aggregation in Alzheimer's disease.[7]

This guide is structured to provide a logical progression from foundational synthetic concepts to advanced applications, empowering researchers to navigate the complexities of 1,4-diazepane synthesis with confidence.

Key Synthetic Strategies for the 1,4-Diazepane Core

The construction of the 1,4-diazepane ring can be approached through several strategic disconnections. The most prevalent and robust methods are detailed below, each with its own set of advantages and considerations.

Reductive Amination: A Workhorse for C-N Bond Formation

Reductive amination is a cornerstone of amine synthesis and is frequently employed for the construction of the 1,4-diazepane core.[11][12] This methodology typically involves the condensation of a dicarbonyl compound with a diamine, or the intramolecular cyclization of an amino-aldehyde or amino-ketone, followed by reduction of the resulting imine or enamine intermediate.

Causality of Experimental Choices: The choice of reducing agent is critical and dictates the reaction conditions. Sodium borohydride (NaBH₄) is a mild and cost-effective choice, while sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its tolerance of a wider range of functional groups and its ability to effect reduction under mildly acidic conditions, which can favor iminium ion formation.[12] The solvent choice, typically an alcohol like methanol or ethanol, facilitates both the condensation and reduction steps.

Workflow for Reductive Amination

Caption: General workflow for the synthesis of 1,4-diazepanes via reductive amination.

Detailed Experimental Protocol: Intramolecular Reductive Amination

This protocol describes a general procedure for the synthesis of a chiral 1,4-diazepane via intramolecular reductive amination of an amino-ketone, a strategy that has been successfully employed for the synthesis of pharmaceutically important compounds.[13]

-

Preparation of the Amino-ketone Precursor: Synthesize the requisite amino-ketone precursor through standard organic transformations. This may involve coupling a protected amino acid with a suitable electrophile followed by deprotection and oxidation.

-

Cyclization Reaction:

-

Dissolve the amino-ketone precursor (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of 0.1 M.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) to the solution in portions at room temperature. The use of a mild excess ensures complete reduction.

-

If the amine is present as a salt, a mild base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1 eq) may be added to liberate the free amine.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired 1,4-diazepane.

-

Ring-Closing Metathesis (RCM): A Powerful Tool for Macrocyclization

Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of cyclic compounds, including the 7-membered 1,4-diazepane ring.[14][15] This reaction utilizes ruthenium-based catalysts (e.g., Grubbs' catalysts) to facilitate the intramolecular cyclization of a diene precursor.

Causality of Experimental Choices: The success of an RCM reaction is highly dependent on the choice of catalyst and reaction conditions. Second and third-generation Grubbs' catalysts offer improved stability and reactivity, allowing for lower catalyst loadings and broader functional group tolerance.[15] Reactions are typically run at high dilution to favor the intramolecular cyclization over intermolecular polymerization. The choice of solvent (e.g., toluene or dichloromethane) is also important, with non-coordinating solvents generally being preferred.

Workflow for Ring-Closing Metathesis

Caption: Synthetic workflow for 1,4-diazepanes using Ring-Closing Metathesis (RCM).

Detailed Experimental Protocol: RCM for 1,4-Diazepane Synthesis

This protocol provides a general procedure for the synthesis of a protected 1,4-diazepane derivative via RCM.

-

Synthesis of the Diene Precursor: Prepare the diene precursor containing two terminal alkenes separated by the appropriate atoms to form the seven-membered ring. This can be achieved by N-alkylation of a suitable amine with two different alkenyl halides.

-

RCM Reaction:

-

Dissolve the diene precursor in anhydrous and degassed toluene or DCM to a final concentration of 0.001-0.01 M. High dilution is crucial to minimize oligomerization.[16]

-

Sparge the solution with argon for 15-30 minutes to remove dissolved oxygen.

-

Add the Grubbs' second-generation catalyst (1-5 mol%) to the solution under an argon atmosphere.

-

Heat the reaction mixture to 40-80 °C and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and add a small amount of ethyl vinyl ether to quench the catalyst.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the unsaturated 1,4-diazepane derivative.

-

-

Reduction of the Double Bond (Optional):

-

Dissolve the unsaturated diazepane in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate to obtain the saturated 1,4-diazepane.

-

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and can be adapted for the intramolecular synthesis of 1,4-diazepanes and their benzo-fused analogues.[17][18][19] This method is particularly useful for constructing the ring system from an acyclic precursor containing an aryl halide and a primary or secondary amine.

Causality of Experimental Choices: The choice of ligand for the palladium catalyst is paramount for a successful Buchwald-Hartwig amination.[17] Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups, are often necessary to promote the reductive elimination step and prevent beta-hydride elimination.[17][19] The choice of base (e.g., sodium tert-butoxide, potassium phosphate) is also critical and can influence the reaction rate and substrate scope.

Workflow for Intramolecular Buchwald-Hartwig Amination

Caption: General workflow for the synthesis of 1,4-diazepane derivatives via intramolecular Buchwald-Hartwig amination.

Detailed Experimental Protocol: Intramolecular C-N Coupling

This protocol outlines a general procedure for the synthesis of a 1,4-benzodiazepine derivative, a common application of this methodology.[8][20]

-

Preparation of the Precursor: Synthesize the acyclic precursor, typically an N-(2-halobenzyl)aminoamide or a related structure.

-

Cyclization Reaction:

-

To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (argon or nitrogen).

-

Add the acyclic precursor (1.0 eq) and anhydrous solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to obtain the desired 1,4-benzodiazepine.

-

Analytical Characterization of 1,4-Diazepane Derivatives

The robust characterization of synthesized 1,4-diazepane derivatives is essential to confirm their structure and purity.[21] A combination of spectroscopic and chromatographic techniques is typically employed.

| Technique | Information Obtained | Key Considerations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including proton and carbon environments, and stereochemistry. | ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) are standard. Conformational isomers may lead to complex spectra.[6][21] |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information on its elemental composition (HRMS). | Electrospray ionization (ESI) is a common technique for these compounds.[21][22] |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and can be used for chiral separations. | A reverse-phase C18 column is often used. Purity is determined by peak area percentage.[21][23] |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups (e.g., C=O, N-H). | Useful for confirming the presence or absence of specific functionalities.[22] |

| X-ray Crystallography | Provides unambiguous determination of the three-dimensional structure in the solid state. | Requires the growth of single crystals of suitable quality.[21] |

Table 1: Key Analytical Techniques for the Characterization of 1,4-Diazepane Derivatives

Conclusion

The synthesis of 1,4-diazepane-based compounds is a dynamic and evolving field of research with significant implications for drug discovery. This guide has provided a detailed overview of the most robust and widely used synthetic methodologies, including reductive amination, ring-closing metathesis, and Buchwald-Hartwig amination. By understanding the mechanistic principles and practical considerations of these reactions, researchers are well-equipped to design and execute the synthesis of novel 1,4-diazepane derivatives. The continued development of innovative synthetic strategies and a thorough approach to analytical characterization will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

- 1. benthamscience.com [benthamscience.com]

- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 8. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Diazepam - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 16. drughunter.com [drughunter.com]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. mdpi.com [mdpi.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

Exploring the Chemical Space of 1,4-Diazepane Sulfonamides: A Technical Guide for Drug Discovery Professionals

Foreword: The Untapped Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel chemical entities with therapeutic promise is a central theme. Among the myriad of heterocyclic scaffolds, the 1,4-diazepane nucleus has emerged as a "privileged structure," demonstrating a remarkable capacity to interact with a diverse range of biological targets. When coupled with the versatile sulfonamide functional group, the resulting 1,4-diazepane sulfonamides represent a class of molecules with significant, yet underexplored, potential in drug discovery. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the systematic exploration of the chemical space of 1,4-diazepane sulfonamides, from rational design and synthesis to biological evaluation.

The 1,4-Diazepane Sulfonamide Core: A Foundation for Versatility

The 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, offers a flexible yet constrained conformational profile. This structural feature allows for the precise spatial orientation of substituents, a critical factor in molecular recognition by biological targets. The sulfonamide group (—SO₂NR₂), a well-established pharmacophore, imparts favorable physicochemical properties, including hydrogen bonding capabilities and metabolic stability. The combination of these two moieties creates a scaffold with multiple points for diversification, enabling the generation of vast chemical libraries to probe a wide array of biological activities.[1][2]

Navigating the Synthetic Landscape: Strategies for Library Construction

The successful exploration of the 1,4-diazepane sulfonamide chemical space hinges on robust and efficient synthetic methodologies. Both solid-phase and solution-phase parallel synthesis approaches are amenable to the construction of diverse libraries.

Modular Synthesis Approach

A modular synthetic strategy allows for the convergent assembly of the 1,4-diazepane sulfonamide core from readily available building blocks. This approach is particularly well-suited for library synthesis as it allows for the introduction of diversity at multiple positions in a systematic manner.[3]

Experimental Protocol: Modular Solution-Phase Synthesis of a 1,4-Diazepane Sulfonamide Library

This protocol outlines a three-component reaction to generate a library of N-substituted 1,4-diazepane sulfonamides.

Materials:

-

Substituted 1,4-diazepanes (Building Block A)

-

Substituted sulfonyl chlorides (Building Block B)

-

Substituted aldehydes/ketones (for reductive amination, Building Block C)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Sodium triacetoxyborohydride

-

Methanol

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Parallel synthesis reaction blocks

Procedure:

-

Sulfonamide Formation: In an array of reaction vials, dissolve a unique substituted 1,4-diazepane (Building Block A, 1.0 eq) in DCM. Add TEA (2.0 eq) and cool to 0 °C. To each vial, add a unique substituted sulfonyl chloride (Building Block B, 1.1 eq) dropwise. Allow the reactions to warm to room temperature and stir for 12-16 hours.

-

Work-up and Isolation: Quench the reactions with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude sulfonamides can be purified by automated parallel flash chromatography.

-

N-Alkylation via Reductive Amination: To the array of purified 1,4-diazepane sulfonamides, add a solution of a unique aldehyde or ketone (Building Block C, 1.2 eq) in methanol. Add sodium triacetoxyborohydride (1.5 eq) to each vial. Stir the reactions at room temperature for 16-24 hours.

-

Final Work-up and Purification: Quench the reactions with saturated aqueous sodium bicarbonate. Extract with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final products using parallel purification techniques such as mass-directed preparative HPLC.

Causality: The use of orthogonal protecting groups on the 1,4-diazepane nitrogen atoms can allow for selective functionalization, further expanding the accessible chemical space. The choice of sulfonyl chlorides and carbonyl compounds directly dictates the diversity of the final library.

Solid-Phase Synthesis

Solid-phase synthesis offers advantages in terms of ease of purification and automation.[4][5][6][7] A traceless linker strategy can be employed to release the final 1,4-diazepane sulfonamides from the solid support.

Experimental Protocol: Solid-Phase Synthesis of a 1,4-Diazepane Sulfonamide Library

Materials:

-

Rink amide resin

-

Fmoc-protected amino acids

-

Substituted sulfonyl chlorides

-

Piperidine in DMF (20%)

-

Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Solid-phase synthesis vessels

Procedure:

-

Resin Loading: Swell Rink amide resin in DMF. Couple the first Fmoc-protected amino acid using HBTU and DIPEA.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

-

Sulfonylation: React the free amine on the resin with a substituted sulfonyl chloride and DIPEA in DCM.

-

Cyclization and Cleavage: Subsequent steps to form the diazepane ring can be performed on-resin, followed by cleavage from the resin using a TFA cocktail to yield the desired 1,4-diazepane sulfonamide.

In Silico Exploration: Designing Virtual Libraries and Predicting Properties

Computational chemistry plays a pivotal role in navigating the vast chemical space of 1,4-diazepane sulfonamides, enabling the prioritization of synthetic efforts and the design of compounds with desired properties.

Virtual Library Design and Screening

Before embarking on extensive synthesis, a virtual library of 1,4-diazepane sulfonamides can be generated by computationally enumerating all possible combinations of desired building blocks. This virtual library can then be screened against a biological target of interest using molecular docking simulations.

Workflow for Virtual Screening:

Caption: Workflow for virtual library generation and in silico screening.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For a synthesized library of 1,4-diazepane sulfonamides with measured biological activity, a QSAR model can be developed to predict the activity of untested analogs and guide the design of more potent compounds.

Key Descriptors for QSAR of 1,4-Diazepane Sulfonamides:

| Descriptor Category | Examples | Relevance |

| Electronic | Partial charges, Dipole moment | Influences electrostatic interactions and hydrogen bonding with the target. |

| Steric | Molecular volume, Surface area | Determines the fit of the molecule into the binding pocket. |

| Hydrophobic | LogP, Molar refractivity | Governs the molecule's ability to cross cell membranes and interact with hydrophobic pockets. |

| Topological | Connectivity indices, Shape indices | Describes the overall shape and branching of the molecule. |

ADMET Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the success of any drug discovery program. In silico models can predict key ADMET parameters for a virtual or synthesized library, helping to identify candidates with favorable drug-like properties.

Predicted ADMET Properties for a Representative 1,4-Diazepane Sulfonamide:

| Property | Predicted Value | Implication |

| Human Oral Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May be suitable for targeting peripheral or CNS targets depending on the value. |

| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |

| Ames Mutagenicity | Non-mutagenic | Lower risk of carcinogenicity. |

Analytical Characterization and Purification: Ensuring Quality and Integrity

The analysis and purification of compound libraries present unique challenges. High-throughput methods are essential to ensure the identity, purity, and quantity of each library member.[8][9][10][11]

High-Throughput Analysis

-

LC-MS (Liquid Chromatography-Mass Spectrometry): The workhorse for library analysis, providing rapid confirmation of molecular weight and an assessment of purity.

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: Used to confirm the structure of a representative subset of the library to validate the synthetic methodology.

-

UPLC (Ultra-Performance Liquid Chromatography): Offers higher resolution and faster run times compared to traditional HPLC, ideal for purity assessment of large libraries.

Parallel Purification

-

Mass-Directed Preparative HPLC: A highly efficient method for purifying libraries, where the mass spectrometer triggers fraction collection based on the molecular weight of the target compound.

-

Supercritical Fluid Chromatography (SFC): A "green" alternative to reverse-phase HPLC, offering faster run times and reduced solvent consumption.

-

Solid-Phase Extraction (SPE): Can be used for rapid, parallel purification to remove excess reagents and byproducts.[12][13]

Workflow for Library Analysis and Purification:

Caption: A generalized workflow for the analysis and purification of a chemical library.

Structure-Activity Relationship (SAR) Insights: Learning from the Data

The ultimate goal of exploring the chemical space of 1,4-diazepane sulfonamides is to derive meaningful SAR.[2][14][15][16][17] By systematically varying the substituents at different positions of the scaffold and correlating these changes with biological activity, a clear picture of the key structural requirements for potency and selectivity can be established.

Hypothetical SAR for a 1,4-Diazepane Sulfonamide Series Targeting a Kinase:

| Position of Variation | Observation | Interpretation |

| N1-substituent | Small, hydrophobic groups (e.g., methyl, ethyl) increase potency. | This region of the binding pocket is likely sterically constrained and hydrophobic. |

| N4-substituent | Bulky, aromatic groups (e.g., benzyl, phenethyl) are well-tolerated. | This substituent likely extends into a larger, solvent-exposed region. |

| Sulfonyl Aryl Ring | Electron-withdrawing groups (e.g., -Cl, -CF₃) at the para-position enhance activity. | These groups may participate in favorable interactions with the hinge region. |

Conclusion: A Pathway to Novel Therapeutics

The exploration of the chemical space of 1,4-diazepane sulfonamides offers a fertile ground for the discovery of novel therapeutic agents. By integrating rational design, efficient parallel synthesis, in silico screening, and rigorous analytical characterization, researchers can systematically navigate this promising area of chemical space. The insights gained from SAR studies will not only lead to the identification of potent and selective modulators of various biological targets but will also contribute to a deeper understanding of the molecular interactions that govern biological activity. This in-depth technical guide provides a robust framework for initiating and advancing drug discovery programs centered on this versatile and promising scaffold.

References

- 1. benthamscience.com [benthamscience.com]

- 2. chemisgroup.us [chemisgroup.us]

- 3. A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Parallel solid-phase synthesis and characterization of new sulfonamide and carboxamide proline derivatives as potential CNS agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. routledge.com [routledge.com]

- 9. elearning.uniroma1.it [elearning.uniroma1.it]

- 10. Analytical Techniques in Combinatorial Chemistry [combichemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Purification strategies for combinatorial and parallel chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. openaccesspub.org [openaccesspub.org]

- 17. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Initial Screening of 1,4-Diazepane-1-Sulfonamide Libraries

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Value of the 1,4-Diazepane-1-Sulfonamide Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that are capable of binding to multiple, diverse biological targets. The this compound core is one such scaffold. Its seven-membered ring offers a flexible, three-dimensional architecture that is distinct from the more common five- and six-membered rings that dominate many screening collections.[1] This inherent structural novelty provides an opportunity to explore new chemical space and identify hits for challenging targets.[1][2]

The sulfonamide group is a well-established pharmacophore known for its hydrogen bonding capabilities and metabolic stability, and it is a cornerstone of numerous approved drugs.[3] When integrated into the diazepane ring, it creates a synthetically tractable scaffold amenable to diversity-oriented synthesis (DOS), allowing for the creation of large, structurally varied libraries.[4][5] This guide provides a comprehensive, field-proven framework for designing and executing an initial screening campaign for these libraries, moving from theoretical library design to a validated, data-supported hit list.

Section 1: Library Design & Synthesis Philosophy

The success of any screening campaign is fundamentally tied to the quality and diversity of the chemical library. For the this compound scaffold, the goal is not merely to create thousands of compounds, but to strategically populate chemical space.

Causality in Design: The core principle is to maximize scaffold diversity. This means varying not just the peripheral R-groups but the fundamental geometry of the diazepane ring itself.[1] Through strategic synthetic routes, libraries can be built with systematic variations in:

-

Substitution Points: The diazepane ring offers multiple points for substitution, allowing for fine-tuning of steric and electronic properties.

-

Stereochemistry: Introducing chiral centers can dramatically alter biological activity by creating specific interactions with target proteins.

-

Ring Conformation: The flexibility of the seven-membered ring can be constrained or biased through the introduction of fused ring systems or bulky substituents.

A Diversity-Oriented Synthesis (DOS) approach is particularly powerful here.[4][5][6] Starting from a common intermediate, divergent reaction pathways can be employed to rapidly generate a wide array of distinct molecular frameworks, ensuring the library has broad coverage of chemical space.[4]

Section 2: The Cornerstone of Success: Assay Development & Validation

A screening assay is only as reliable as its validation. Before exposing a library to a biological target, the assay must be rigorously optimized to ensure it is robust, reproducible, and suitable for high-throughput screening (HTS).[7][8] Biochemical assays, which measure the modulation of a purified target molecule (like an enzyme or receptor), are often the starting point due to their direct nature.[9]

Pillar of Trustworthiness: The Z'-Factor The single most critical metric for validating an HTS assay is the Z'-factor (Z-prime).[10][11] This statistical parameter provides a quantitative measure of assay quality by incorporating both the signal window (difference between positive and negative controls) and the data variability (standard deviation).[12][13]

Formula for Z'-Factor: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ) Where SD is the standard deviation and Mean is the average of the positive (pos) and negative (neg) controls.

| Z'-Factor Value | Assay Quality Interpretation | Suitability for HTS |

| > 0.5 | Excellent | Ideal for screening. Clear separation between controls with low variability.[10][13][14] |

| 0 to 0.5 | Acceptable | The assay is marginal and may have a higher rate of false positives/negatives.[10][14] |

| < 0 | Unacceptable | No separation between controls; the assay is not viable for screening.[14] |

Protocol 1: General Biochemical Assay Development Workflow

-

Reagent Optimization: Systematically determine the optimal concentrations of all critical reagents (e.g., enzyme, substrate, co-factors). The goal is to find conditions that yield a robust signal while remaining sensitive to inhibition.[15]

-

Control Definition:

-

Negative Control (0% activity): Typically contains all assay components except the active enzyme, or includes a known, potent inhibitor at a saturating concentration.

-

Positive Control (100% activity): Contains all assay components, including the active enzyme, with only the vehicle (e.g., DMSO) added.

-

-

Assay Miniaturization: Adapt the optimized assay to a high-throughput format (e.g., 384- or 1536-well plates), ensuring performance is maintained.[15]

-

Z'-Factor Validation: Run multiple full plates of only positive and negative controls. Calculate the Z'-factor for each plate. The assay is considered validated only when Z' is consistently ≥ 0.5.[7][16]

-

DMSO Tolerance: Confirm that the assay performance is not affected by the concentration of dimethyl sulfoxide (DMSO), the solvent typically used to dissolve library compounds.

Section 3: Executing the Primary High-Throughput Screen (HTS)

With a validated assay, the primary screen can commence. This is a large-scale experiment designed to test every compound in the library at a single concentration to identify "primary hits".[17]

Workflow for Primary HTS:

Caption: High-level workflow for a primary HTS campaign.

Experimental Causality:

-

Single Concentration Screening: A concentration of 10-25 µM is standard for primary screens.[16] This is a trade-off: high enough to detect moderately potent compounds but low enough to minimize non-specific effects.

-

Hit Threshold: A common method for defining a primary hit is to use a threshold of three standard deviations from the mean of the control wells.[16] For an inhibition assay, any compound causing inhibition greater than this cutoff is flagged.

Section 4: The Hit Triage Cascade: From Primary Hits to Validated Leads

A primary screen will inevitably generate false positives.[18][19] A rigorous triage process is essential to eliminate artifacts and build confidence in the remaining hits.[20][21] This process should be a multi-step cascade where compounds must pass a series of increasingly stringent tests.

Diagram of the Hit Validation Cascade:

Caption: A logical decision-making cascade for hit validation.

Protocol 2: Hit Confirmation and Dose-Response

-

Source Fresh Compound: Do not use the original screening plate. Obtain a fresh sample of the hit compound from powder stock to rule out degradation or contamination issues.[22]

-

Confirmation Screen: Re-test the compound in the primary assay, typically in triplicate at the original screening concentration, to confirm activity.[18]

-

Dose-Response Analysis: For confirmed hits, perform a multi-point titration (e.g., an 8-point, 3-fold serial dilution) to determine the half-maximal inhibitory concentration (IC50). This is a critical measure of potency.

Protocol 3: Counter-Screening for Assay Artifacts

Causality: Many compounds appear active because they interfere with the assay technology itself (e.g., by fluorescing or precipitating), not by interacting with the biological target.[19] A counter-screen is designed to detect this.

-

Design a Null-Target Assay: Create an assay version that includes all detection reagents but lacks the biological target (e.g., no enzyme).

-

Test Hits: Screen the confirmed hits in this null-target assay.

-

Triage: Any compound that shows activity in the counter-screen is flagged as a probable artifact and is deprioritized.[18][19]

Protocol 4: The Orthogonal Assay

Trustworthiness: This is the ultimate validation step. An orthogonal assay confirms the biological activity of a hit using a different detection method.[23][24] For example, if the primary screen was a fluorescence-based enzyme assay, an orthogonal assay might use label-free mass spectrometry to directly measure substrate-to-product conversion. A hit that is active in both assays is considered highly credible.

Section 5: Data Synthesis and Path Forward

Representative Data Summary:

| Compound ID | Primary Screen (% Inhibition) | Confirmed Activity (Yes/No) | IC50 (µM) | Counter-Screen Hit (Yes/No) | Orthogonal Confirmation (Yes/No) |

| DZP-001 | 65.2 | Yes | 1.2 | No | Yes |

| DZP-002 | 58.9 | Yes | 8.7 | No | Yes |

| DZP-003 | 72.1 | Yes | 2.5 | Yes | N/A |

| DZP-004 | 51.5 | No | N/A | N/A | N/A |

This data allows for clear prioritization. DZP-001 and DZP-002 are high-quality, validated hits ready for the next phase of drug discovery: Structure-Activity Relationship (SAR) studies. DZP-003 is triaged as an assay artifact, and DZP-004 is a non-reproducible primary hit. This rigorous, self-validating process ensures that resources are focused exclusively on chemical matter with the highest probability of success.

References

- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. frontiersrj.com [frontiersrj.com]

- 4. Synthesis of privileged scaffolds by using diversity-oriented synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diversity-oriented synthesis of bicyclic fragments containing privileged azines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. datapdf.com [datapdf.com]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. Biochemical Assays | Evotec [evotec.com]

- 9. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]

- 10. assay.dev [assay.dev]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 13. indigobiosciences.com [indigobiosciences.com]

- 14. academic.oup.com [academic.oup.com]

- 15. nuvisan.com [nuvisan.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. lifesciences.danaher.com [lifesciences.danaher.com]

- 18. drugtargetreview.com [drugtargetreview.com]

- 19. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]

- 22. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]

- 23. criver.com [criver.com]

- 24. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]

The Ascendant Scaffold: A Technical Guide to the Structure-Activity Relationship of 1,4-Diazepane Sulfonamides

Introduction: The Convergence of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with desirable pharmacological profiles is a perpetual endeavor. Within this pursuit, certain molecular frameworks, often termed "privileged structures," have emerged as consistently fruitful starting points for drug discovery campaigns. The 1,4-diazepane ring system is one such scaffold, a seven-membered heterocyclic motif that has demonstrated remarkable versatility in presenting substituents in three-dimensional space, leading to a wide array of biologically active compounds, including antipsychotics, anxiolytics, and anticancer agents.[1] Concurrently, the sulfonamide functional group represents another cornerstone of drug design, renowned for its ability to act as a bioisostere for other functional groups and to form key interactions with biological targets, most notably as inhibitors of enzymes like carbonic anhydrase and as modulators of various receptors.

This technical guide delves into the confluence of these two powerful moieties: the structure-activity relationship (SAR) of 1,4-diazepane sulfonamides. This class of compounds, while relatively underexplored compared to its constituent parts, holds significant promise for the development of new therapeutics. We will dissect the critical structural features that govern the biological activity of these molecules, explore their synthesis, and detail the experimental and computational methodologies used to elucidate their SAR. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical space occupied by 1,4-diazepane sulfonamides.

The 1,4-Diazepane Core: A Flexible Scaffold for Diverse Targets

The 1,4-diazepane ring is a saturated seven-membered ring containing two nitrogen atoms at positions 1 and 4. Its non-planar, flexible nature allows it to adopt various low-energy conformations, which can be exploited to achieve optimal interactions with a diverse range of biological targets. The presence of two nitrogen atoms provides convenient handles for chemical modification, allowing for the introduction of a wide variety of substituents to probe the chemical space around a target's binding pocket.

The therapeutic potential of the 1,4-diazepane scaffold has been demonstrated in a variety of contexts. For instance, derivatives of 1,4-diazepane have been developed as potent and selective factor Xa inhibitors for antithrombotic therapy, where the diazepane moiety interacts with the S4 aryl-binding domain of the enzyme's active site. In other studies, 1,4-diazepane ureas have been identified as functional antagonists of the chemokine receptor CXCR3, highlighting the scaffold's utility in targeting G-protein coupled receptors (GPCRs). Furthermore, the 1,4-diazepane ring has been incorporated into novel sigma receptor ligands, which have potential applications in the treatment of neurodegenerative disorders and as antipsychotics.[2]

The Sulfonamide Group: A Versatile Pharmacophore

The sulfonamide group (-SO₂NR₂R₃) is a key functional group in a multitude of clinically approved drugs. Its enduring presence in the medicinal chemist's toolbox is a testament to its versatile chemical and physical properties. The sulfonamide moiety can engage in a variety of non-covalent interactions, including hydrogen bonding, and its tetrahedral geometry allows it to act as a stable linker between different parts of a molecule.

The biological activities of sulfonamides are diverse and depend heavily on the nature of the substituents attached to the sulfur and nitrogen atoms. Aromatic sulfonamides are classic inhibitors of carbonic anhydrases, a family of metalloenzymes involved in numerous physiological processes. The development of sulfonamide-based drugs for central nervous system (CNS) disorders has also been a very active area of research.[3]

SAR Case Study: 3-(1,4-Diazepanyl)-methyl-phenyl-sulfonamides as 5-HT₆ Antagonists

A compelling example that directly illustrates the SAR of 1,4-diazepane sulfonamides is the development of 3-(1,4-diazepanyl)-methyl-phenyl-sulfonamides as antagonists of the 5-HT₆ receptor, a promising target for the treatment of cognitive disorders.[4]

Core Structural Hypotheses

The design of this series was predicated on a key pharmacophoric hypothesis for 5-HT₆ receptor antagonists, which includes:

-

A Basic Amine Center: Essential for interaction with the receptor. In this series, the terminal nitrogen of the 1,4-diazepane ring fulfills this role.[4]

-

An Aromatic Moiety: The phenyl-sulfonamide portion of the molecule provides the necessary aromatic character.

-

A Flexible Spacer: A methylene group connecting the 1,4-diazepane ring to the phenyl-sulfonamide core allows for the correct orientation of the key pharmacophoric elements within the receptor's binding site.[4]

Synthesis of the 1,4-Diazepane Sulfonamide Library

The synthesis of the target compounds was achieved through a multi-step sequence, as outlined below. This general scheme allows for the introduction of diversity at both the 1,4-diazepane ring and the aryl sulfonamide moiety.

Experimental Protocol: General Synthesis of 3-(1,4-Diazepanyl)-methyl-phenyl-sulfonamides [4]

-

Step 1: Reductive Amination: 3-Nitrobenzaldehyde is reacted with a substituted 1,4-diazepane via reductive amination to form the corresponding N-substituted 1,4-diazepane.

-

Step 2: Reduction of the Nitro Group: The nitro group on the phenyl ring is reduced to an amine using a reducing agent such as iron powder with ammonium chloride. This provides the key amine intermediate.

-

Step 3: Sulfonylation: The newly formed aniline is reacted with a variety of substituted sulfonyl chlorides in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM).

-

Step 4: Deprotection (if necessary) and Salt Formation: If a protecting group is used on the 1,4-diazepane ring, it is removed. The final compound is then typically converted to a hydrochloride salt to improve its solubility and handling properties.

Diagram: Synthetic Workflow

References

- 1. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]

- 2. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemisgroup.us [chemisgroup.us]

- 4. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]

Physicochemical properties of 1,4-diazepane-1-sulfonamide

An In-Depth Technical Guide to the Physicochemical Properties of 1,4-Diazepane-1-Sulfonamide

Abstract

This compound is a foundational heterocyclic scaffold combining the structural features of a saturated seven-membered diazepine ring with a primary sulfonamide group. While its more complex derivatives have found applications in medicinal chemistry, particularly as antagonists for serotonin receptors, the core molecule itself is not extensively characterized in public literature.[1] This guide serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals aiming to synthesize, characterize, and understand the fundamental physicochemical properties of this compound. We provide a narrative built on established principles of medicinal chemistry, detailing not just the methods of determination but the scientific rationale behind them. This document outlines plausible synthetic routes, detailed protocols for determining critical parameters such as pKa, LogP, and solubility, and the expected spectroscopic signatures. By framing this as a complete characterization workflow, we aim to provide a self-validating system for any laboratory to produce and analyze this versatile chemical entity.

Introduction: The Sulfonamide-Diazepane Scaffold

The convergence of the sulfonamide group and the 1,4-diazepane ring in a single molecule creates a scaffold of significant interest in drug discovery. Sulfonamides are a well-established pharmacophore, present in a wide array of therapeutics including antimicrobial, antiviral, and anticancer agents.[2][3][4] Their ability to act as bioisosteres of carboxylic acids and to engage in strong hydrogen bonding interactions makes them a privileged functional group.[5][6] The 1,4-diazepane moiety is a flexible, saturated heterocycle that provides a three-dimensional framework for orienting substituents and interacting with biological targets.[7]

The physicochemical properties of any drug candidate—such as its acidity, lipophilicity, and solubility—are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile.[8][9][10] An imbalance in these properties can lead to poor bioavailability or off-target toxicity, ultimately causing failure in later stages of drug development.[11][12] Given the absence of extensive experimental data for the parent this compound, this guide establishes the foundational work required to unlock its potential as a building block for novel therapeutics.

Molecular Profile and In Silico Predictions

Before embarking on experimental work, an analysis of the molecule's structure and computationally predicted properties provides a crucial starting point. These predictions help anticipate the molecule's behavior and inform the design of appropriate analytical experiments.

The structure features two key ionizable centers: the acidic proton on the primary sulfonamide nitrogen and the basic secondary amine within the diazepane ring. This dual acidic/basic nature suggests that the molecule's charge and properties will be highly dependent on pH.

| Property | Predicted Value / Formula | Data Source | Significance |

| Molecular Formula | C₅H₁₃N₃O₂S | PubChem | Foundational for all mass-based calculations.[13] |

| Molecular Weight | 179.24 g/mol | PubChem | Essential for preparing solutions of known concentration.[13] |

| XLogP3-AA | -1.5 | PubChem | Predicts high hydrophilicity, suggesting good aqueous solubility but potentially poor passive membrane permeability.[13] |

| Hydrogen Bond Donors | 2 | PubChem | The N-H groups on the sulfonamide and the diazepine ring can donate hydrogen bonds, influencing solubility and receptor binding.[13] |

| Hydrogen Bond Acceptors | 4 | PubChem | The oxygen atoms of the sulfonyl group and the nitrogen atoms can accept hydrogen bonds.[13] |

Synthesis and Characterization Workflow

A logical workflow is essential for the efficient synthesis and validation of the target compound. The proposed pathway begins with a common starting material and proceeds through sulfonylation, followed by rigorous purification and structural confirmation.

Caption: General workflow for synthesis and structural validation.

Proposed Synthetic Protocol

This protocol describes a standard method for the N-sulfonylation of a secondary amine.

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1,4-diazepane (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in anhydrous dichloromethane (DCM).

-

Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of sulfamoyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield the pure product.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the covalent structure.

-

¹H NMR: Expect to see complex multiplets for the methylene protons of the diazepane ring. A broad singlet corresponding to the diazepine N-H proton and another for the sulfonamide -NH₂ protons should be observable.

-

¹³C NMR: Signals corresponding to the unique carbon atoms of the diazepane ring are expected in the aliphatic region (typically 40-60 ppm).

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.[14]

-

Infrared (IR) Spectroscopy: The IR spectrum will provide confirmation of key functional groups. Expect strong characteristic stretching bands for the S=O bonds of the sulfonyl group (typically around 1320 cm⁻¹ and 1140 cm⁻¹), as well as N-H stretching bands.[14][15]

Core Physicochemical Properties: Experimental Determination

The following sections detail the rationale and protocols for measuring the most critical physicochemical properties that dictate a molecule's behavior in a biological system.

Acidity and Basicity (pKa)

Causality: The pKa values are arguably the most important physicochemical parameter for an ionizable drug. They determine the charge state of the molecule at a given pH, which directly impacts solubility, membrane permeability, receptor binding, and formulation.[16][17] this compound is amphoteric, possessing both a basic amine and an acidic sulfonamide group. The sulfonamide proton is acidic due to the strong electron-withdrawing effect of the adjacent SO₂ group, while the secondary amine in the ring is basic due to the lone pair of electrons on the nitrogen.[18][19]

References

- 1. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]

- 2. ajchem-b.com [ajchem-b.com]

- 3. citedrive.com [citedrive.com]

- 4. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 7. 1,4-Diazepine - Wikipedia [en.wikipedia.org]

- 8. fiveable.me [fiveable.me]